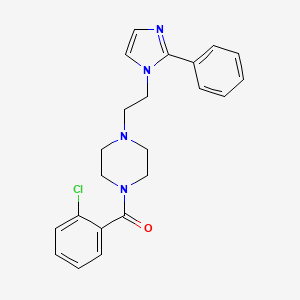
(2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a synthetic chemical that belongs to the class of piperazine derivatives. This class of compounds is often researched for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a combination of piperazine, imidazole, and chlorophenyl moieties, makes it an interesting subject for various scientific investigations.
Mecanismo De Acción
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to interact with a broad range of targets . These targets include various enzymes and receptors, contributing to the compound’s diverse biological activities .
Mode of Action
For instance, in some cases, they form hydrogen bonds with key amino acids in the active site of the target protein . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad target profile . These pathways can include those involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone generally involves multi-step organic reactions.
Initially, 2-chlorobenzoyl chloride is reacted with 1-(2-aminoethyl)piperazine under anhydrous conditions to yield the intermediate product.
This intermediate is then treated with 2-phenylimidazole under basic conditions to produce the final compound.
Common solvents for these reactions include dichloromethane and ethanol, with reaction temperatures maintained at room temperature or slightly elevated to ensure completion.
Industrial Production Methods
Industrial-scale production typically mirrors laboratory synthesis but employs continuous flow reactors for efficiency.
Solvent recovery and purification steps are integrated to minimize waste and environmental impact.
Quality control measures include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation, often facilitated by reagents like potassium permanganate, which may lead to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation methods with palladium on carbon (Pd/C) as a catalyst, resulting in various reduced forms.
Substitution: The chlorophenyl group allows for halogen exchange reactions, where chlorine can be replaced by other halogens or functional groups using nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation typically produces carboxylic acids or other oxidized derivatives.
Reduction yields different hydrogenated forms of the compound.
Substitution leads to various halogenated analogs or derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for synthesizing more complex molecules with potential biological activities.
Studied for its electronic properties due to the presence of multiple functional groups.
Biology
Investigated for its binding affinity to certain receptors in the brain, suggesting potential neuropharmacological applications.
Medicine
Explored as a potential therapeutic agent for conditions such as anxiety and depression due to its interaction with serotonin and dopamine receptors.
Preliminary studies indicate potential use as an anti-inflammatory agent.
Industry
Employed in the development of novel materials with specific electronic or optical properties.
Acts as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives like buspirone and aripiprazole While buspirone is primarily used for its anxiolytic effects, aripiprazole serves as an antipsychotic
Hope this deep dive into (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone gives you a solid understanding of its synthesis, reactivity, and applications! What piqued your interest in this compound?
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-20-9-5-4-8-19(20)22(28)27-16-13-25(14-17-27)12-15-26-11-10-24-21(26)18-6-2-1-3-7-18/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKHQQQRCVOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)
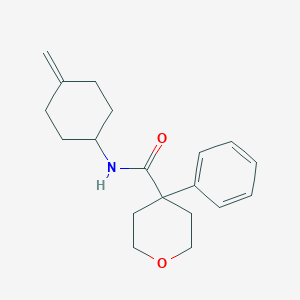
![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)
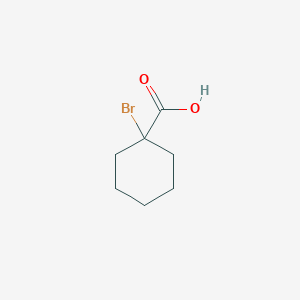
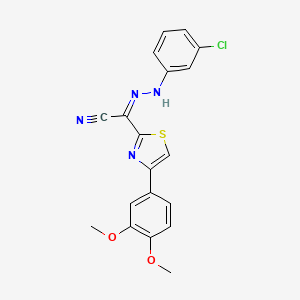

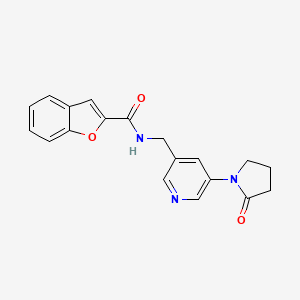
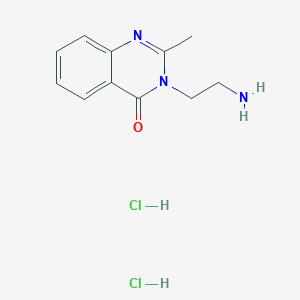
![4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978653.png)
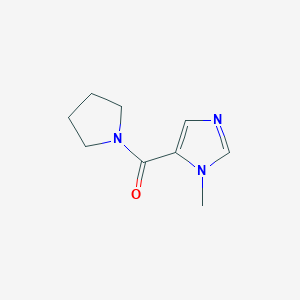
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)
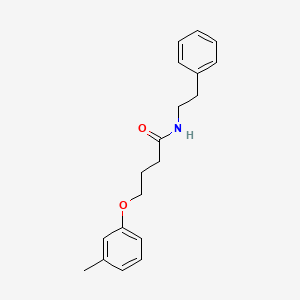
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
